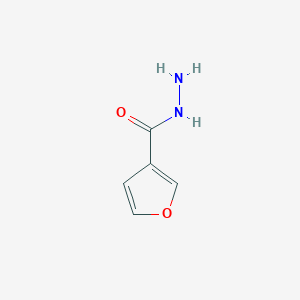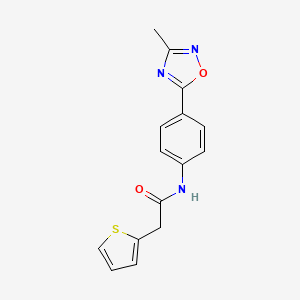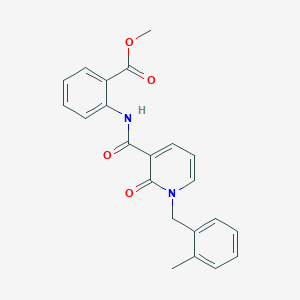
4-(5,6-Difluoro-1H-benzimidazol-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(5,6-Difluoro-1H-benzimidazol-2-yl)benzonitrile” is a chemical compound with the molecular formula C14H7F2N3. Its average mass is 255.222 Da and its monoisotopic mass is 255.060806 Da . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H7F2N3/c15-10-5-12-13(6-11(10)16)19-14(18-12)9-3-1-8(7-17)2-4-9/h1-6H,(H,18,19) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 255.23 .Applications De Recherche Scientifique
Crystal Structure and Synthesis
The synthesis and crystal structures of benzimidazole substituted acrylonitriles and benzimidazo[1, 2-a]quinolines have been studied due to their potential as biologically active compounds and potential antitumor drugs. The structural analysis using X-ray single crystal diffractometry highlights the planarity and molecular conformations of these compounds, which is essential for their biological activity and interaction with other molecules. Such studies are crucial for understanding the structural basis of their function and designing new compounds with improved efficacy (Hranjec et al., 2009).
Antitumor Evaluation
Research into benzimidazole derivatives related to acrylonitriles, benzimidazo[1,2-a]quinolines, and fluorenes includes their synthesis, antitumor evaluation in vitro, and crystal structure determination. These compounds, especially when fused with fluoro derivatives, exhibit planar aromatic surfaces capable of intercalating into double-stranded DNA, suggesting a mechanism for their antitumor activity. The significance of the cyano moiety for activity but not selectivity has been demonstrated, highlighting the potential of these compounds in cancer therapy (Hranjec et al., 2010).
Material Science and Coordination Polymers
In materials science, the in situ [2 + 3] cycloaddition reactions of benzonitrile and derivatives with NaN(3) in the presence of Zn(II) and/or Co(II) salts have led to the formation of Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers. These polymers, with different topologies based on the ligand modifications, demonstrate the impact of ligand structure on the overall structural topology of metal complexes. This research provides insights into designing coordination polymers with desired properties for applications in catalysis, molecular recognition, and as functional materials (Song et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
4-(5,6-difluoro-1H-benzimidazol-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2N3/c15-10-5-12-13(6-11(10)16)19-14(18-12)9-3-1-8(7-17)2-4-9/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZZJKXTPLJSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC3=CC(=C(C=C3N2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Benzylphenoxy)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2651803.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide](/img/structure/B2651804.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2651807.png)

![5,5-Dimethyl-2-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-1,3-cyclohexanedione](/img/structure/B2651809.png)




![1-(2,3-dimethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2651818.png)
![(E)-4-(Dimethylamino)-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]but-2-enamide](/img/structure/B2651819.png)
